4-(Acetylamino)phenylretinoate
CAS No.: 103810-85-1
VCID: VC0008315
Molecular Formula: C28H35NO3
Molecular Weight: 433.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-(Acetylamino)phenylretinoate, also known as CAS No. 103810-85-1, is a chemical compound with diverse applications in scientific research . It is utilized as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions within the field of chemistry. In biology, the compound is studied for its potential effects on cellular processes and its role in modulating biological pathways. Research also explores its potential as a therapeutic agent, particularly in treating skin disorders and certain types of cancer in medicine. Furthermore, it finds use in formulating cosmetic products and as an intermediate in pharmaceutical production within the industry. The synthesis of 4-(Acetylamino)phenylretinoate typically involves the esterification of retinoic acid with 4-acetamidophenol, conducted under mild conditions with a suitable catalyst like sulfuric acid or dicyclohexylcarbodiimide. In industrial production, large-scale esterification processes with automated reactors and continuous flow systems are employed, emphasizing cost-effectiveness and environmentally friendly methods. This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Specifically, it can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reduced with agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and undergo substitution reactions with nucleophiles like amines or thiols. The mechanism of action of 4-(Acetylamino)phenylretinoate involves its interaction with specific molecular targets and pathways, binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene regulation. Upon binding, the compound modulates the expression of genes involved in cell differentiation, proliferation, and apoptosis. Similar chemical compounds include (4-Acetylphenyl)phenylmethane and Diacetamate . |
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CAS No. | 103810-85-1 |
Product Name | 4-(Acetylamino)phenylretinoate |
Molecular Formula | C28H35NO3 |
Molecular Weight | 433.6 g/mol |
IUPAC Name | (4-acetamidophenyl) (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Standard InChI | InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9-,21-19- |
Standard InChIKey | LQBHPDDJEMOJQA-GLKGMVBCSA-N |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Synonyms | 4-(acetylamino)phenylretinoate BMY 30123 BMY-30123 BMY30123 retinoic acid, 4-(acetylamino)phenyl este |
PubChem Compound | 6438977 |
Last Modified | Feb 18 2024 |
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